molecular formula C8H8ClN3 B13637857 4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine

4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B13637857
M. Wt: 181.62 g/mol
InChI Key: XSEDWDSBEILNRI-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and ethyl groups on the imidazo[4,5-c]pyridine scaffold provides unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-chloro-3-nitropyridine with ethylamine under basic conditions, followed by reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of environmentally benign solvents and catalysts is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: A related compound with the imidazole ring fused at different positions on the pyridine ring.

    Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and applications.

Uniqueness

4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the chlorine and ethyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8ClN3/c1-2-12-5-11-6-3-4-10-8(9)7(6)12/h3-5H,2H2,1H3

InChI Key

XSEDWDSBEILNRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC=C2)Cl

Origin of Product

United States

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